

1-(1-Ethoxyethyl)-1H-pyrazole molecular weight and formula

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Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-1H-pyrazole

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An In-Depth Technical Guide to **1-(1-Ethoxyethyl)-1H-pyrazole**: Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary

1-(1-Ethoxyethyl)-1H-pyrazole is a key heterocyclic building block, primarily utilized in medicinal chemistry and pharmaceutical development. Its core value lies in the strategic use of the 1-(1-ethoxyethyl) group as a protecting moiety for the pyrazole nitrogen, facilitating complex multi-step syntheses of pharmacologically active molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-tested synthesis protocol, characterization data, and a discussion of its application as a synthetic intermediate in drug discovery programs. The methodologies and insights presented are intended for researchers, chemists, and drug development professionals.

Introduction: The Strategic Role of Protected Pyrazoles in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in modern drug design, forming the core of numerous FDA-approved therapeutics that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^[1] The reactivity of the pyrazole N-H bond, however, often necessitates a protection strategy to achieve regioselectivity in subsequent functionalization reactions.

The introduction of an N-alkoxyethyl group, such as the 1-(1-ethoxyethyl) (EE) moiety, serves as an effective and readily cleavable protecting group. **1-(1-Ethoxyethyl)-1H-pyrazole** is therefore not typically a pharmacophore itself, but rather a critical intermediate that allows chemists to precisely modify other positions on the pyrazole ring before deprotection. This strategy is fundamental in the synthesis of complex pharmaceutical agents, including kinase inhibitors.^{[1][2]}

Core Physicochemical Properties

The fundamental molecular properties of **1-(1-Ethoxyethyl)-1H-pyrazole** are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O	[3] [4] [5] [6]
Molecular Weight	140.18 g/mol	[3] [5] [6]
Exact Mass	140.094963 g/mol	[4]
CAS Number	28791-95-9	[3]
Appearance	Slightly yellow oil	[7]

Synthesis Protocol: N-Protection of Pyrazole

The synthesis of **1-(1-Ethoxyethyl)-1H-pyrazole** is achieved through the acid-catalyzed addition of pyrazole to ethyl vinyl ether. This reaction is efficient and scalable.

Causality and Experimental Design

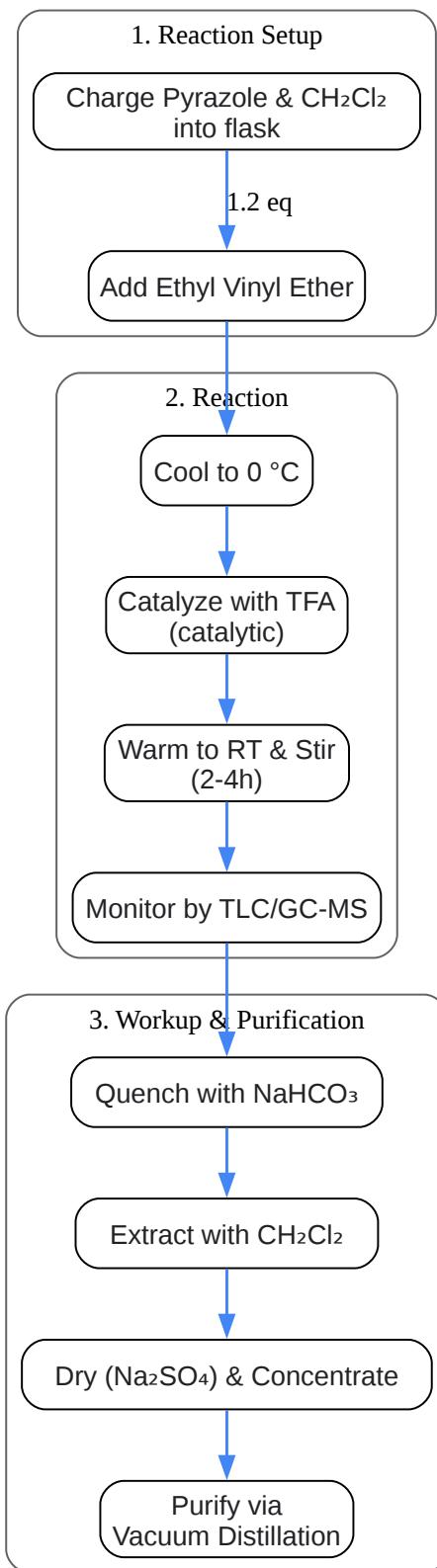
- Reagents:
 - Pyrazole: The starting heterocycle.
 - Ethyl Vinyl Ether: Acts as the source of the ethoxyethyl protecting group. It is an electron-rich alkene, making it susceptible to protonation.

- Trifluoroacetic Acid (TFA): A strong acid catalyst. It protonates the ethyl vinyl ether, generating a reactive oxocarbenium ion intermediate which is then attacked by the pyrazole nitrogen. A catalytic amount is sufficient.
- Dichloromethane (CH_2Cl_2): A dry, inert solvent that solubilizes the reactants.
- Mechanism: The reaction proceeds via an acid-catalyzed electrophilic addition. The catalyst protonates the terminal carbon of the vinyl ether, creating a stabilized carbocation. The nucleophilic nitrogen of the pyrazole then attacks this cation, forming the C-N bond. Subsequent deprotonation yields the final product. This mechanism ensures the formation of a stable acetal-like linkage.

Step-by-Step Experimental Workflow

- Reaction Setup: To a round-bottom flask charged with 1H-pyrazole (1.0 eq), add anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Add ethyl vinyl ether (1.2 eq) to the solution.
- Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 eq) dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting pyrazole is consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the TFA catalyst. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is typically a slightly yellow oil.^[7] For high-purity applications, purification can be achieved by vacuum distillation.^[7]

Synthesis Workflow Diagram



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Caption: Workflow for the N-protection of pyrazole.

Spectroscopic Characterization

Confirmation of the product structure relies on standard analytical techniques.

- Mass Spectrometry (MS): GC-MS is an effective tool for monitoring the reaction and confirming the molecular weight of the product. The expected exact mass is 140.094963 g/mol .^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group on the acetal carbon (a doublet), the methine proton of the acetal (a quartet), and distinct signals for the protons on the pyrazole ring.
 - ¹³C NMR: Will show unique signals for each carbon, including the pyrazole carbons, the acetal carbon, and the carbons of the ethoxyethyl group. The chemical shifts for the pyrazole carbons will be shifted compared to the unprotected starting material.

Applications in Pharmaceutical Synthesis

The primary utility of **1-(1-Ethoxyethyl)-1H-pyrazole** is as a functional intermediate. The ethoxyethyl group is stable to many reaction conditions, such as those involving organometallics and cross-coupling, but can be easily removed under mild acidic conditions.

Intermediate for Kinase Inhibitors

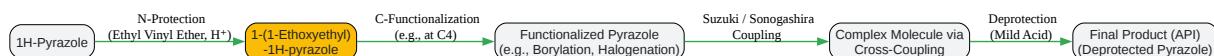
A prominent example of its application is in the synthesis of pyrazole-based kinase inhibitors. For instance, a derivative, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.^[8] ^[9]

The synthesis strategy involves:

- Protection: Protection of the pyrazole nitrogen with the ethoxyethyl group.

- Functionalization: Introduction of a boronic ester at the 4-position of the pyrazole ring. This step would be complicated by the acidic N-H of an unprotected pyrazole.
- Cross-Coupling: Use of the boronic ester in a Suzuki cross-coupling reaction to build a more complex molecular architecture.
- Deprotection: Removal of the ethoxyethyl group under mild acidic conditions to reveal the final active pharmaceutical ingredient (API) or a late-stage precursor.

Synthetic Utility Workflow



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Caption: Role as a protected intermediate in synthesis.

Safety, Handling, and Storage

As a laboratory chemical, **1-(1-Ethoxyethyl)-1H-pyrazole** requires careful handling. While specific toxicology data is not widely available, general precautions for handling heterocyclic organic compounds should be followed.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[10]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(1-Ethoxyethyl)-1H-pyrazole is a valuable and versatile reagent in organic synthesis, particularly within the field of drug discovery. Its primary function as a protected form of the pyrazole nucleus enables chemists to perform selective modifications on the heterocyclic ring, which is essential for constructing complex molecular targets. The straightforward synthesis and reliable deprotection make it an efficient tool for developing novel pharmaceuticals, underscoring the critical role of protecting group strategies in modern medicinal chemistry.

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